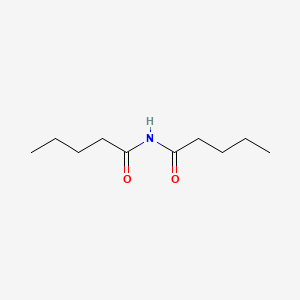
Divaleramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Divaleramide is an organic compound with the formula (CH₃)₂CHCH₂C(O)NH₂. It is the amide derived from isovaleric acid and is a colorless solid. This compound is known for its occurrence in valerian root and its mild anxiolytic and sedative properties in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
Divaleramide can be synthesized through the reaction of isovaleric acid with ammonia or an amine under controlled conditions. The reaction typically involves heating the isovaleric acid with ammonia in the presence of a dehydrating agent to form the amide bond.
Industrial Production Methods
Industrial production of this compound involves the catalytic hydrogenation of isovaleronitrile, followed by hydrolysis to yield the desired amide. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Divaleramide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form isovaleric acid.
Reduction: It can be reduced to form isovaleric alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Isovaleric acid.
Reduction: Isovaleric alcohol.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
Divaleramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on the central nervous system, particularly its anxiolytic and sedative properties.
Medicine: Investigated for potential therapeutic uses in treating anxiety and sleep disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
Divaleramide exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties .
Comparison with Similar Compounds
Similar Compounds
Isovaleric acid: The parent compound from which divaleramide is derived.
Valeramide: Another amide derivative with similar properties.
Isovaleric alcohol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific modulation of GABA_A receptors, which distinguishes it from other similar compounds. Its mild anxiolytic and sedative effects, combined with its non-cytotoxic nature, make it a valuable compound for both research and therapeutic applications .
Properties
CAS No. |
33655-40-2 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-pentanoylpentanamide |
InChI |
InChI=1S/C10H19NO2/c1-3-5-7-9(12)11-10(13)8-6-4-2/h3-8H2,1-2H3,(H,11,12,13) |
InChI Key |
UFUJLYBHJBLJKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


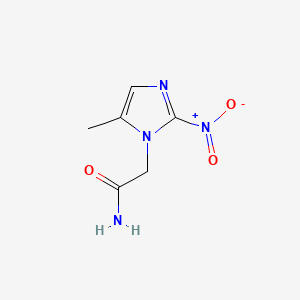
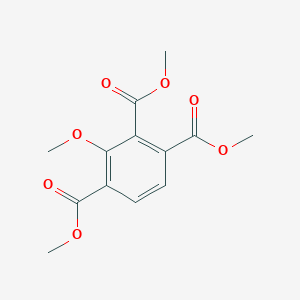
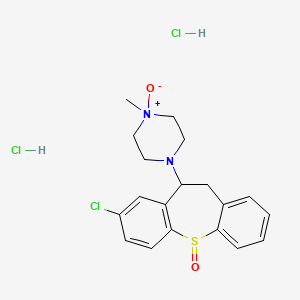

![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
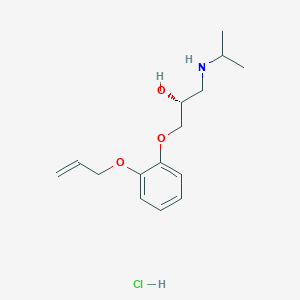
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
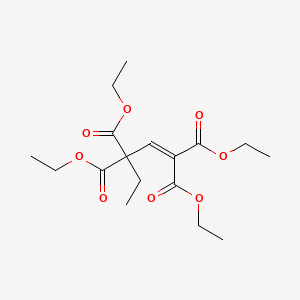
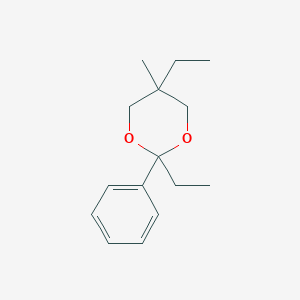
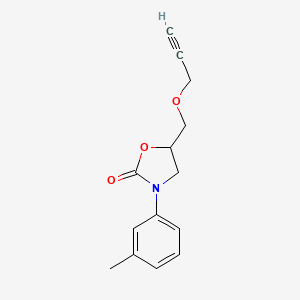
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)

